

A Comprehensive Toxicological Profile of Chlorendic Acid (CAS No. 115-28-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorendic Acid

Cat. No.: B1668716

[Get Quote](#)

An In-Depth Guide for Researchers and Drug Development Professionals

Chlorendic acid (CAS No. 115-28-6), a bridged organochlorine dicarboxylic acid, is primarily synthesized for use as a chemical intermediate in the production of flame-retardant polyester resins and plasticizers.^{[1][2]} Structurally related to chlorinated cyclodiene insecticides, its persistence and toxicological properties have been the subject of significant investigation.^{[3][4]} This document provides a detailed technical overview of the toxicology of **chlorendic acid**, focusing on quantitative data, experimental methodologies, and mechanisms of toxicity to support risk assessment and further research.

Acute Toxicity

Chlorendic acid exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of **Chlorendic Acid**

Species	Route	Parameter	Value	Reference(s)
Rat	Oral	LD50	1770 mg/kg bw	[2]
Rabbit	Dermal	LD50	>10,000 mg/kg bw*	
Rat	Inhalation (4h)	LC50	>0.102 mg/L	

*Data for Chlorendic Anhydride, which rapidly hydrolyzes to **chlorendic acid**.

Key Experimental Protocols: Acute Oral Toxicity

A representative acute oral toxicity study was conducted on Charles River-CD male rats.

- Test Substance: **Chlorendic acid** dissolved in a 1:9 solution of acetone and peanut oil.
- Administration: Single dose via oral gavage.
- Dose Levels: 1.5, 2, 12, 130, 670, 1000, 1500, 2250, 3400, and 5000 mg/kg body weight.
- Observations: Animals were monitored for clinical signs of toxicity and mortality. Mortality was recorded at doses of 2250 mg/kg and higher. Clinical observations in another study included inactivity and irregular respiration.

Carcinogenicity

Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies.

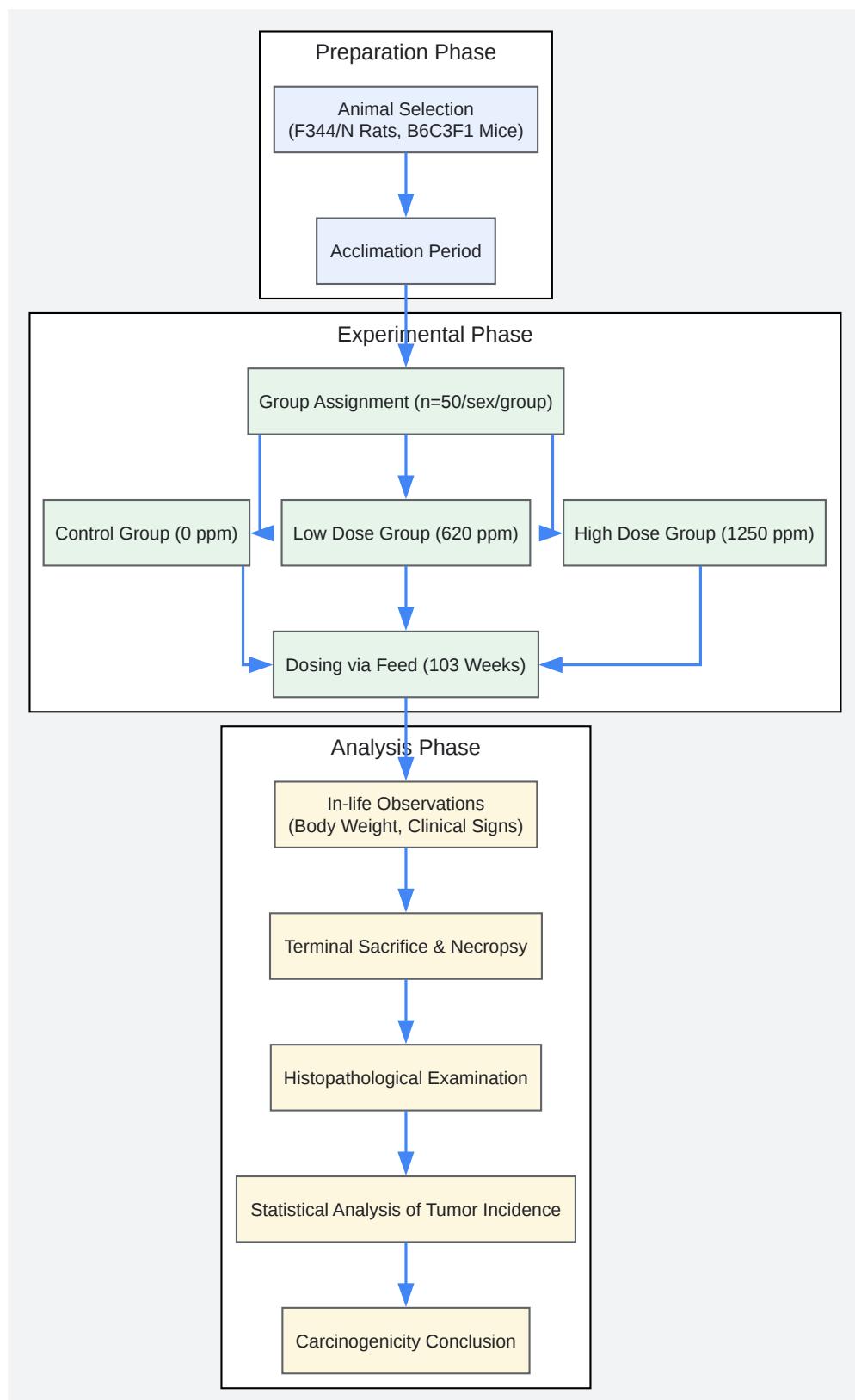
Long-Term Bioassay Findings

The primary evidence for the carcinogenicity of **chlorendic acid** comes from a 103-week feeding study conducted by the NTP.

Table 2: Summary of Neoplastic Lesions in 2-Year NTP Feed Study

Species/Sex	Dose (ppm)	Primary Target Organ	Neoplastic Lesions and Incidences	Reference
Rat (F344/N)				
Male	0	Liver	Neoplastic Nodules: 2/50	
	620		Neoplastic Nodules: 21/50	
	1250		Neoplastic Nodules: 23/50	
	0	Pancreas	Acinar Cell Adenomas: 1/50	
	620		Acinar Cell Adenomas: 8/50	
	1250		Acinar Cell Adenomas: 16/50	
Female	0	Liver	Neoplastic Nodules: 1/50; Carcinomas: 0/50	
	620		Neoplastic Nodules: 3/49; Carcinomas: 3/49	
	1250		Neoplastic Nodules: 11/50; Carcinomas: 5/50	
Mouse (B6C3F1)				

Species/Sex	Dose (ppm)	Primary Target Organ	Neoplastic Lesions and Incidences	Reference
Male	0	Liver	Hepatocellular Adenomas: 13/50; Carcinomas: 6/50	
			Hepatocellular Adenomas: 21/50; Carcinomas: 20/50	
	1250		Hepatocellular Adenomas: 29/50; Carcinomas: 27/50	
Female	0	-	No evidence of carcinogenicity	
	620		No evidence of carcinogenicity	


|| 1250 || No evidence of carcinogenicity ||

In addition to the primary findings, male rats also showed a potential increase in alveolar/bronchiolar adenomas and preputial gland carcinomas.

Experimental Protocol: NTP 2-Year Carcinogenicity Bioassay

- Test Substance: **Chlorendic acid** (>98% pure).
- Species/Strains: Fischer 344/N (F344/N) rats and B6C3F1 mice.

- Group Size: 50 males and 50 females per dose group.
- Administration: The test substance was administered in the feed.
- Dose Levels: 0, 620, and 1,250 ppm.
- Duration: 103 weeks.
- Estimated Daily Intake:
 - Male Rats: 27 mg/kg (low dose), 56 mg/kg (high dose).
 - Female Rats: 39 mg/kg (low dose), 66 mg/kg (high dose).
 - Male Mice: 89 mg/kg (low dose), 185 mg/kg (high dose).
 - Female Mice: 100 mg/kg (low dose), 207 mg/kg (high dose).
- Endpoint Analysis: Survival, body weight, clinical observations, and complete histopathological examination of all animals.

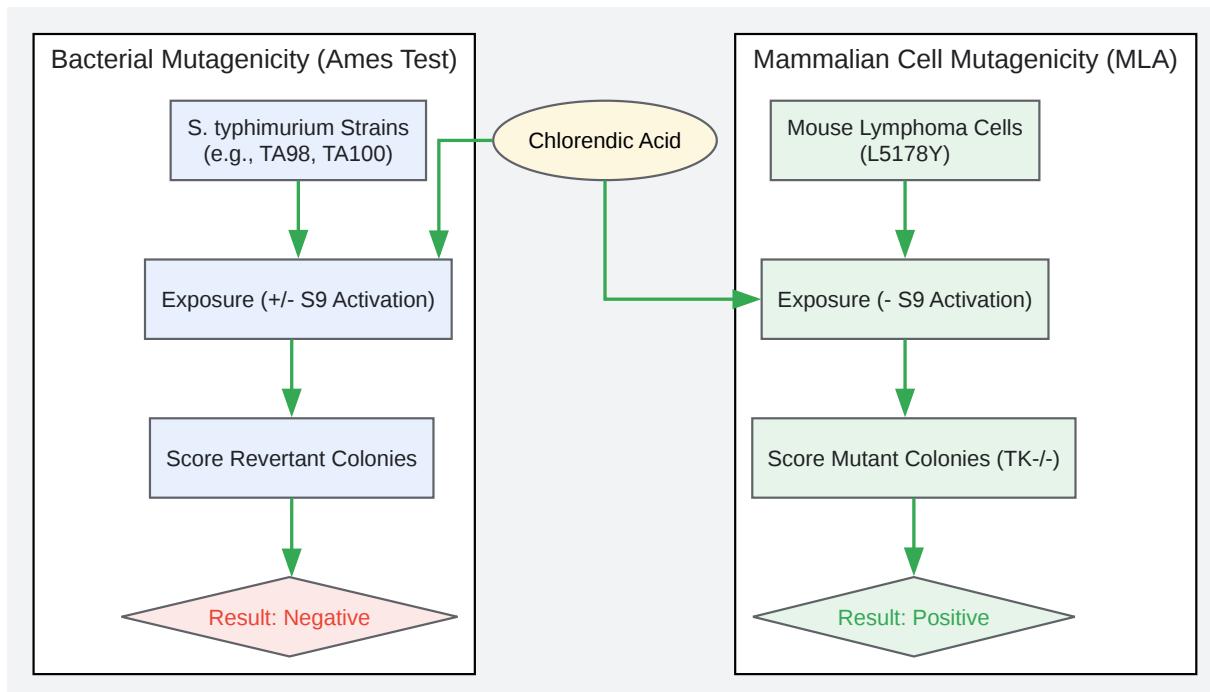
[Click to download full resolution via product page](#)

NTP Carcinogenicity Bioassay Workflow

Genotoxicity

The genotoxic potential of **Chlorendic acid** has been evaluated in several in vitro systems, with mixed results.

Table 3: Summary of Genotoxicity Data for **Chlorendic Acid**


Assay Type	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	S. typhimurium strains TA98, TA100, TA1535, TA1537	With and without S9	Negative	
Mammalian Cell Forward Mutation	L5178Y/TK+/- Mouse Lymphoma Cells	Without S9	Positive (at toxic concentrations)	
Chromosome Aberrations	Chinese Hamster Ovary (CHO) Cells	Not specified	Data available	

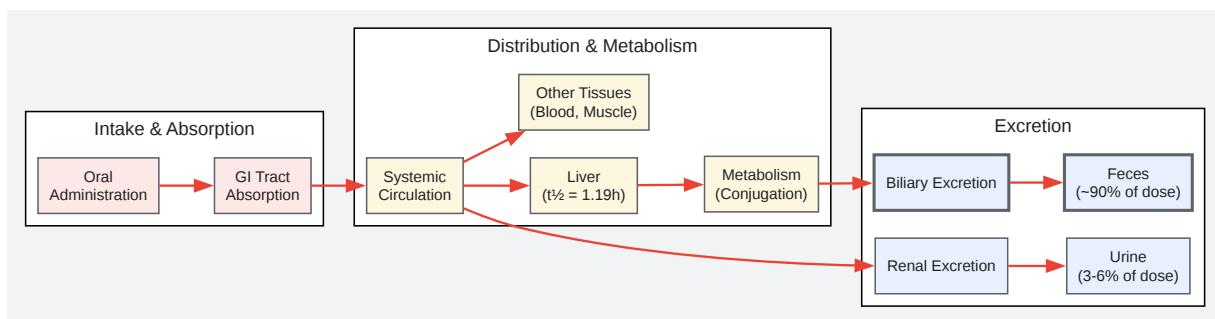
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Not specified | Data available | |

Key Experimental Protocols: Genotoxicity

- Bacterial Reverse Mutation Assay (Ames Test): **Chlorendic acid** was tested according to a preincubation protocol with *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537. The assay was conducted in both the presence and absence of an exogenous metabolic activation system (S9 fraction) derived from Aroclor 1254-induced male Sprague-Dawley rat or male Syrian hamster liver. No mutagenic activity was observed under any condition.

- Mouse Lymphoma Assay (MLA): The assay was performed using L5178Y/TK+/- mouse lymphoma cells. **Chlorendic acid** was found to be mutagenic in the absence of S9 metabolic activation; however, this positive result occurred at a dose level that also induced cellular toxicity.

[Click to download full resolution via product page](#)


In Vitro Genotoxicity Testing Workflow

Toxicokinetics: ADME

Studies in F-344/N rats indicate that **chlorendic acid** is rapidly absorbed, metabolized, and eliminated following oral administration.

- Absorption and Distribution: After oral administration, the compound is rapidly distributed throughout the body. Following intravenous administration, over 50% of the radioactivity was found in the liver within 15 minutes.
- Metabolism: **Chlorendic acid** is metabolized into conjugates.

- Excretion: The primary route of elimination is via the feces, accounting for up to 90% of the administered dose within 48 hours, primarily as conjugates excreted through bile. Only a small fraction (3-6%) is excreted in the urine.
- Half-life: Following intravenous administration, the elimination half-life from the liver was 1.19 hours, from the blood was 0.84 hours, and from muscle was 0.57 hours, indicating rapid clearance.

[Click to download full resolution via product page](#)

Toxicokinetic Pathway of **Chlorendic Acid**

Reproductive and Developmental Toxicity

There is currently insufficient data to adequately assess the potential for **chlorendic acid** to cause reproductive or developmental toxicity. Studies dedicated to these endpoints were not identified in the available literature.

Mechanism of Action

The precise mode of action for **chlorendic acid**-induced carcinogenicity remains uncertain, though the available data suggest a non-genotoxic, threshold-based mechanism.

- Tumor Promotion: An initiation-promotion study in rat liver demonstrated that **chlorendic acid** can promote tumorigenesis. In this study, rats were first given a single dose of the initiator diethylnitrosamine (DEN), followed by chronic dietary administration of **chlorendic acid**.

acid. A significant increase in the number of altered hepatic foci was observed, indicating tumor-promoting activity.

- Non-Neoplastic Effects: Chronic exposure in rats and mice led to non-neoplastic lesions, including hepatocytomegaly (enlarged liver cells), cystic degeneration, and inflammation in the liver, suggesting that cytotoxicity and subsequent regenerative hyperplasia may contribute to the carcinogenic process.

Experimental Protocol: Initiation-Promotion Assay

- Species/Strain: Male and female F344 rats.
- Initiation: A single oral dose of 10 mg/kg bw diethylnitrosamine (DEN) was administered, followed by a 70% partial hepatectomy 24 hours later to induce cell proliferation.
- Promotion: After a 2-week recovery period, animals were fed a diet containing 0, 620, or 1250 mg/kg **chlorendic acid** for 6 months.
- Endpoint: The number of altered hepatic foci (preneoplastic lesions) was quantified.

Initiation-Promotion Model of Carcinogenesis

Conclusion

Chlorendic acid demonstrates low acute toxicity but is a confirmed animal carcinogen, particularly targeting the liver in both rats and mice, and the pancreas in male rats. Its genotoxic profile is mixed, with a positive result in a mammalian cell assay at toxic concentrations but negative in bacterial assays. The carcinogenic mode of action is likely non-genotoxic and involves tumor promotion. Toxicokinetic data show rapid absorption and clearance, primarily via biliary excretion. A significant data gap exists for reproductive and developmental toxicity. This profile underscores the need for careful management of human exposure to **chlorendic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NTP Toxicology and Carcinogenesis Studies of Chlorendic Acid (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Chlorendic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Chlorendic Acid (CAS No. 115-28-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-toxicology-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com